molecular formula C12H6N2O2 B1354950 Pyrido[3,4-g]isoquinoline-5,10-dione CAS No. 117727-15-8

Pyrido[3,4-g]isoquinoline-5,10-dione

Cat. No.: B1354950
CAS No.: 117727-15-8
M. Wt: 210.19 g/mol
InChI Key: KFLUOJYWKAUGOT-UHFFFAOYSA-N
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Description

Pyrido[3,4-g]isoquinoline-5,10-dione (CAS 117727-15-8) is an aromatic diaza-anthraquinone compound with the molecular formula C12H6N2O2 and a molecular weight of 210.19 g/mol . This structure fuses the privileged isoquinoline scaffold with a quinone moiety, creating a versatile core for contemporary chemical and biological research . Isoquinoline frameworks are recognized as privileged structures in medicinal chemistry due to their presence in a vast array of biologically active compounds and natural alkaloids, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory actions . The quinone group is a foundational motif in many potent anticancer agents, with biological activity often linked to redox cycling and the ability to intercalate with DNA . This specific compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its diaza-anthraquinone structure is of significant interest in the design of potential DNA-targeting agents and kinase inhibitors, with related analogues showing cytotoxic effects against various cancer cell lines . The pyrido[3,4-g] fused heterocyclic system is a known pharmacophore; for instance, derivatives of structurally related scaffolds have been identified as potent, nanomolar inhibitors of protein kinases like CLK1 and DYRK1A, which are therapeutic targets in cancer and neurodegenerative diseases . Beyond biomedical applications, the compound's extended aromatic system also makes it a candidate for exploration in materials science, as related structures have been incorporated into conjugated polymers for use in organic electronic devices . Safety Information: This compound is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the associated Safety Data Sheet (SDS) for detailed handling and disposal guidelines. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[3,4-g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H6N2O2/c15-11-7-1-3-13-5-9(7)12(16)8-2-4-14-6-10(8)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLUOJYWKAUGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C3=C(C2=O)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567397
Record name Pyrido[3,4-g]isoquinoline-5,10-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117727-15-8
Record name Pyrido[3,4-g]isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrido[3,4-g]isoquinoline-5,10-dione
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Synthetic Methodologies and Chemical Transformations of Pyrido 3,4 G Isoquinoline 5,10 Dione

Established Synthetic Pathways to the Pyrido[3,4-g]isoquinoline-5,10-dione Core

The construction of the this compound framework can be achieved through several established synthetic strategies, including cycloaddition reactions, annulation, and condensation techniques.

Cycloaddition Reactions (e.g., Diels-Alder) in this compound Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of the this compound skeleton. This approach typically involves the reaction of a diene with a dienophile to form a six-membered ring. For instance, new pyrido[4,3-g and 3,4-g]quinoline-5,10-dione derivatives have been synthesized via a cycloaddition reaction between thiazolidine (B150603) derivatives and quinoline-5,8-dione. arkat-usa.org This method has proven versatile for creating libraries of new derivatives for further investigation. arkat-usa.org

Another notable cycloaddition strategy involves the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines. This method has been successfully employed in the asymmetric synthesis of tetrahydroisoquinoline derivatives, which are valuable precursors for more complex structures. nih.gov The reaction proceeds under mild conditions and demonstrates a wide tolerance for various functional groups, yielding products with good diastereoselectivities and enantioselectivities. nih.gov Furthermore, a three-component 1,4-dipolar cycloaddition reaction of isoquinoline (B145761), dialkyl acetylenedicarboxylates, and 3-acetyl coumarins has been developed to produce fused pentacyclic compounds, showcasing the utility of this approach in generating molecular complexity. nih.gov The synthesis of isoquinolines has also been achieved through a [4+2] cycloaddition reaction of oxazoles and arynes, which proceeds via a cycloaddition-ring-opening pathway. researchgate.net

Annulation and Condensation Strategies for Fused Ring Systems

Annulation and condensation reactions are fundamental strategies for building the fused ring system of this compound. These methods involve the formation of a new ring onto a pre-existing one. For example, the synthesis of 3-Aminopyrido[2,1-a]isoquinolin-4-one derivatives has been accomplished through the condensation of azlactones with 1-alkyl-3,4-dihydroisoquinolines. researchgate.net Similarly, the reaction of enaminonitrile with arylacetonitriles in the presence of a base like piperidine (B6355638) can afford 4H-pyrido[2,1-a]isoquinoline-1-carbonitriles. semanticscholar.org

Palladium-Catalyzed Annulation and Other Transition Metal-Mediated Routes for Isoquinolines and Quinoline (B57606) Derivatives

Transition metal-catalyzed reactions, particularly those employing palladium, have emerged as highly efficient methods for the synthesis of isoquinoline and quinoline derivatives, which are key components of the this compound structure. Palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones. mdpi.com This method is notable for its good yields and excellent regioselectivity. mdpi.com

Another significant palladium-catalyzed method is the intermolecular aerobic annulation of o-alkenylanilines and alkynes for the synthesis of quinoline derivatives. organic-chemistry.orgnih.gov This oxidative cyclization uses molecular oxygen as a green oxidant and proceeds through intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond. organic-chemistry.orgnih.gov Transition metal-catalyzed alkyne annulations, in general, provide rapid access to important scaffolds like isoquinolines and quinolines. du.edu The synthesis of isoquinolines and pyridines has also been achieved via palladium-catalyzed iminoannulation of internal acetylenes. scilit.com

Exploration of Modern and Atom-Economical Synthetic Approaches for this compound Analogues

Modern synthetic chemistry emphasizes the development of atom-economical and environmentally benign methodologies. In the context of this compound analogues, this has led to the exploration of novel synthetic routes. The asymmetric synthesis of tetrahydroisoquinoline derivatives through 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones is an example of a modern approach that proceeds under mild conditions with high efficiency. nih.gov This reaction provides an efficient pathway to construct diverse and complex chiral tetrahydroisoquinoline compounds. nih.gov

Design and Synthesis of this compound Derivatives

The core structure of this compound can be modified to generate a wide array of derivatives with potentially enhanced or novel properties. The design and synthesis of these derivatives often focus on regioselective functionalization and the introduction of various substituents.

Regioselective Functionalization and Substituent Introduction

Regioselective functionalization allows for the precise placement of substituents on the this compound scaffold, which is crucial for structure-activity relationship studies. For instance, the synthesis of new pyrido[4,3-g and 3,4-g]quinoline-5,10-dione derivatives through cycloaddition reactions allows for the introduction of substituents at specific positions, leading to a mixture of regioisomers that can be separated and characterized. arkat-usa.org A diastereoselective one-pot four-component reaction of isoquinoline and alkyl prop-2-ynoates with two equivalents of indane-1,3-dione has been used to create functionalized tetrahydroindeno[2′,1′:3,4]pyrido[2,1-a]isoquinolines. researchgate.net

A summary of selected synthetic methodologies for this compound and its derivatives is presented in the table below.

Methodology Reactants Product Type Key Features
Diels-Alder CycloadditionThiazolidine derivatives, Quinoline-5,8-dionePyrido[4,3-g and 3,4-g]quinoline-5,10-dione derivativesVersatile for library synthesis
1,3-Dipolar CycloadditionC,N-cyclic azomethine imines, Allyl alkyl ketonesTetrahydroisoquinoline derivativesAsymmetric, mild conditions, high selectivity
Annulation/CondensationAzlactones, 1-Alkyl-3,4-dihydroisoquinolines3-Aminopyrido[2,1-a]isoquinolin-4-one derivativesDirect formation of functionalized derivatives
Palladium-Catalyzed AnnulationN-methoxy benzamides, 2,3-Allenoic acid esters3,4-Substituted hydroisoquinolonesHigh regioselectivity and good yields
Palladium-Catalyzed Aerobic Annulationo-Alkenylanilines, AlkynesQuinoline derivativesUtilizes molecular oxygen as a green oxidant

Synthesis of Isomeric Pyridoisoquinolinedione Systems

The synthesis of isomeric pyridoisoquinolinedione systems is a field of significant chemical exploration, driven by the diverse biological activities these scaffolds present. The arrangement of the nitrogen atoms within the polycyclic framework dramatically influences the molecule's electronic properties and its interactions with biological targets. Key isomeric systems that have been synthesized include the pyrido[4,3-g]quinoline-5,10-diones.

The synthetic strategy for accessing pyrido[4,3-g]quinoline-5,10-dione derivatives often involves a multi-step sequence. A notable approach utilizes a hetero-Diels-Alder reaction, a powerful tool for the construction of heterocyclic rings. For instance, the synthesis of 9-(4'-Chloro)phenyl-7-ethoxycarbonylpyrido[4,3-g]quinoline-5,10-dione has been reported. arkat-usa.org This method highlights the versatility of cycloaddition reactions in building the core structure of these complex molecules. The reaction conditions and starting materials are carefully chosen to control the regioselectivity of the cycloaddition, ensuring the formation of the desired isomer.

In addition to cycloaddition strategies, other synthetic methodologies for constructing angular nitrogen polyheterocycles can be adapted for the synthesis of isomeric pyridoisoquinolinediones. These methods often involve regiocontrolled condensation reactions. For example, the synthesis of dipyrido[3,2-a:2′,3′-c]quinolino[2,3-h]phenazines has been achieved through a regiocontrolled condensation between 5,6-phendione and 3,4-diaminoacridine derivatives. researchgate.net This principle of controlled condensation can be conceptually applied to the synthesis of angular pyridoisoquinolinedione isomers by selecting appropriate diamine and dicarbonyl precursors.

The synthesis of various novel pyrido[4,3,2-de]quinoline and isoquinolino[6,5,4,3-cde]quinoline compounds has also been explored. nih.gov For example, the cyclization of 3,4-diamino-1,2-dimethoxybenzene with diethyl 1,3-acetonedicarboxylate can produce a tricyclic pyrido[4,3,2-de]quinoline system. nih.gov Subsequent oxidation can then lead to the formation of the corresponding dione (B5365651). nih.gov These approaches underscore the importance of selecting the correct starting materials and reaction pathways to achieve the desired isomeric scaffold.

Furthermore, multi-component reactions have been employed for the efficient synthesis of related fused isoquinoline derivatives, such as pyrido[1,2-b]isoquinolines. rsc.org These reactions, which involve the combination of three or more reactants in a single step, offer a streamlined approach to complex heterocyclic systems and could potentially be adapted for the synthesis of pyridoisoquinolinedione isomers.

The following table provides an overview of some synthesized isomeric systems and the general synthetic strategies employed.

Isomeric SystemGeneral Synthetic StrategyKey Intermediates/Reactions
Pyrido[4,3-g]quinoline-5,10-dioneHetero-Diels-Alder ReactionNot specified in provided text
Angular Nitrogen PolyheterocyclesRegiocontrolled Condensation5,6-phendione, 3,4-diaminoacridine derivatives
Pyrido[4,3,2-de]quinolinesCyclization and Oxidation3,4-diamino-1,2-dimethoxybenzene, diethyl 1,3-acetonedicarboxylate
Pyrido[1,2-b]isoquinolinesMulti-component ReactionIn situ generated isoquinolinium ylides

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large libraries of structurally related compounds, facilitating the exploration of structure-activity relationships (SAR). For the this compound scaffold and its analogs, combinatorial approaches are instrumental in discovering derivatives with enhanced biological activities.

One of the key strategies for building libraries of aza-anthracenedione derivatives, a class of compounds that includes pyridoisoquinolinediones, is through the use of Diels-Alder reactions in a combinatorial fashion. For example, libraries of 1,8-diazaanthracene-2,9,10-triones have been synthesized regioselectively. mdpi.com This was achieved by reacting a variety of 1-azadienes with different quinones. mdpi.com The substituents on both the azadiene and the quinone can be varied, leading to a large number of distinct products from a relatively small set of starting materials. mdpi.com This modular approach is a hallmark of combinatorial synthesis.

The solid-phase synthesis of a xanthone (B1684191) library using click chemistry is another relevant example of a combinatorial approach that could be adapted for pyridoisoquinolinedione derivatives. rsc.org Solid-phase synthesis, where molecules are built on a polymeric support, simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. Click chemistry, with its high efficiency and selectivity, is well-suited for combinatorial library synthesis.

Microwave-assisted combinatorial synthesis has also been successfully employed to create libraries of fused heterocyclic compounds. nih.gov For instance, a series of imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline, and quinolino[1,2-a]quinazoline derivatives were synthesized through a microwave-assisted, three-component domino reaction. nih.gov This method offers the advantages of short reaction times and operational simplicity, making it attractive for high-throughput synthesis. nih.gov

The generation of substituted isoquinoline libraries has also been achieved through microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions. organic-chemistry.org These classical cyclization reactions can be adapted to a combinatorial format to produce a diverse range of dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolinediones. organic-chemistry.org

The table below summarizes some combinatorial approaches that are relevant to the synthesis of this compound derivative libraries.

Combinatorial ApproachKey FeaturesExample Application
Diels-Alder ReactionsModular, regioselectiveSynthesis of 1,8-diazaanthracene-2,9,10-trione libraries
Solid-Phase Synthesis with Click ChemistrySimplified purification, high efficiencySynthesis of a xanthone library
Microwave-Assisted Multi-component ReactionsShort reaction times, operational simplicitySynthesis of fused quinoline derivatives
Microwave-Assisted Classical CyclizationsAdaptable to library formatGeneration of substituted isoquinoline libraries

Cheminformatic Approaches in Synthetic Route Planning and Optimization for this compound

Cheminformatics plays an increasingly vital role in modern organic synthesis, offering powerful tools for the planning and optimization of synthetic routes to complex molecules like this compound. Computer-Aided Synthesis Planning (CASP) software can significantly accelerate the process of designing efficient and practical synthetic pathways. chimia.ch

Several retrosynthesis software tools are available to assist chemists in this endeavor. Programs like SYNTHIA™, SynRoute, and ASKCOS utilize extensive databases of chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections of a target molecule, working backward to identify readily available starting materials. scientific-computing.comnih.govrsc.org These tools can analyze millions of potential pathways, considering factors such as reaction feasibility, cost of starting materials, and the number of synthetic steps. scientific-computing.com

For a complex heterocyclic system such as this compound, a cheminformatic approach would begin by inputting the target structure into the software. The program would then apply a set of expert-coded chemical rules or machine learning models to identify potential bond disconnections that correspond to known and reliable chemical reactions. scientific-computing.comnih.gov This process generates a tree of possible synthetic intermediates and precursors.

The software can be customized to favor certain types of reactions or to avoid undesirable reagents. sigmaaldrich.com For example, a chemist might instruct the software to prioritize routes that avoid protecting groups or that use environmentally friendly reagents. The algorithms can also be designed to optimize for atom economy, leading to more sustainable synthetic processes. scientific-computing.com

In addition to de novo route design, these cheminformatic tools can also search the existing chemical literature for previously reported syntheses of the target molecule or structurally similar compounds. scientific-computing.com This can provide valuable insights into established synthetic strategies and potential challenges.

The output of a retrosynthesis program is typically a series of proposed synthetic routes, often ranked by a scoring function that takes into account various parameters. The chemist can then evaluate these computer-generated routes, using their own expertise to select the most promising pathway for experimental validation. This synergy between computational analysis and human intuition is a key strength of modern synthetic planning. nih.gov While specific applications of these tools for the synthesis of this compound are not detailed in the provided search results, the general principles and capabilities of these software packages are directly applicable to such a target.

The following table outlines some of the key features of cheminformatic tools used in synthetic route planning.

Cheminformatic Tool FeatureDescriptionPotential Benefit for this compound Synthesis
Retrosynthesis AlgorithmsBreaks down the target molecule into simpler, commercially available precursors.Identifies multiple potential synthetic pathways.
Reaction DatabasesContains a vast collection of known chemical transformations. nih.govEnsures that the proposed synthetic steps are based on established chemistry.
Machine Learning ModelsPredicts the outcome of novel reactions based on learned patterns from existing data. nih.govCan suggest innovative and non-obvious synthetic routes.
Route Scoring and OptimizationRanks potential synthetic routes based on user-defined criteria (e.g., yield, cost, step count). scientific-computing.comHelps in selecting the most efficient and practical synthesis strategy.
Literature IntegrationSearches for and incorporates previously published synthetic methods. scientific-computing.comProvides context and validates computer-generated routes against known chemistry.

Computational and Theoretical Investigations of Pyrido 3,4 G Isoquinoline 5,10 Dione

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties and reactivity of compounds like Pyrido[3,4-g]isoquinoline-5,10-dione.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic nature. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net For this compound, DFT calculations are used to determine the energies of these frontier orbitals and visualize their electron density distributions. This analysis helps predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, thereby guiding the design of chemical reactions. nih.gov

DFT has been employed to investigate the interaction between this compound (abbreviated as PID) and two-dimensional nanosheets like graphene and hexagonal boron nitride (h-BN). Such studies are relevant for applications in electronics and energy storage, where PID could serve as an electrode material.

Dispersion-corrected DFT calculations reveal that PID adsorbs strongly onto both graphene and h-BN surfaces through physisorption. tandfonline.com This interaction is dominated by van der Waals forces, which account for over 80% of the total attractive interaction. tandfonline.com The binding energy of PID on monolayer graphene is calculated to be higher than that of related compounds such as 9,10-Anthraquinone (AQ), indicating a particularly strong interaction. tandfonline.com This strong physisorption suggests that binding PID to graphene or h-BN nanosheets could reduce its solubility in electrolyte solutions, potentially enhancing the cycle performance of lithium-ion batteries. tandfonline.com

The adsorption also induces a shift in the work function of the nanosheets, with PID causing the largest shift among the molecules studied. tandfonline.com

Table 1: Calculated Binding Energies of this compound (PID) and Related Compounds on Nanosheets

MoleculeBinding Energy on Graphene (eV)Binding Energy on h-BN (eV)
This compound (PID)1.311.25
9,10-Anthraquinone (AQ)1.281.27
Benzo[1,2-b:4,5-b′]dithiophene-4,8-dione (BDTD)1.181.18
Benzofuro[5,6-b]furan-4,8-dione (BFFD)1.061.08

Data sourced from a dispersion-corrected DFT study. Binding energies indicate the strength of the physisorption interaction. tandfonline.com

From the HOMO and LUMO energies obtained through DFT, several quantum chemical parameters can be calculated to further describe the reactivity of this compound. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Key parameters derived using Koopmans' theorem include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (ELUMO - EHOMO)/2). Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions. nih.gov

Electronegativity (χ): The power of an atom to attract electrons to itself (χ ≈ -(EHOMO + ELUMO)/2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ²/2η). nih.gov

Table 2: Conceptual Quantum Chemical Parameters

ParameterFormula (Approximation)Chemical Significance
Ionization Potential (IP)-EHOMOElectron-donating ability
Electron Affinity (EA)-ELUMOElectron-accepting ability
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to deformation; stability
Chemical Softness (S)1/ηMolecular reactivity
Electrophilicity Index (ω)μ²/2ηPropensity to accept electrons

These parameters are calculated from HOMO and LUMO energies to quantify the reactivity of a molecule.

Molecular Modeling and Simulation Approaches

Beyond static electronic properties, computational methods are used to simulate the dynamic behavior of this compound and its interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). mdpi.commdpi.com This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. mdpi.com

For compounds structurally related to this compound, docking studies have been used to investigate their potential as enzyme inhibitors. mdpi.com The process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com For instance, docking simulations of similar pyrido- and isoquinoline-based compounds have been performed against targets like DNA gyrase and various protein kinases to predict their binding modes and inhibitory potential. mdpi.com Such studies provide valuable insights that can guide the synthesis of more potent and selective derivatives. mdpi.com

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. tandfonline.comresearchgate.netbohrium.com This approach is used to study the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational flexibility of the molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational strategies in modern drug discovery. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds like this compound, these in silico techniques provide profound insights into the structural requirements for therapeutic efficacy, guiding the rational design of new, more potent, and selective derivatives. By analyzing a dataset of related molecules with known activities, QSAR can predict the efficacy of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development.

Pharmacophore modeling, a complementary approach, focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact productively with a specific biological target. This "pharmacophore" serves as a 3D template for designing new molecules or for screening large compound libraries to find novel active agents.

Predictive QSAR models are crucial for forecasting the biological activity of novel compounds based on their molecular descriptors. The development of such models for analogs of this compound involves correlating their structural properties with activities like antibacterial or antitumor effects. A prominent approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a notable study on a series of pyrimido-isoquinolin-quinones, a family of compounds structurally related to this compound, robust 3D-QSAR models were developed to predict their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com These models were built using a training set of compounds with known activity, and their predictive power was validated using an external test set.

The CoMFA and CoMSIA methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around each molecule in the training set. These calculated fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression to generate a predictive model. The statistical quality and predictive capability of these models are assessed by several parameters, as exemplified in the table below, which showcases the high correlation coefficients (r²) obtained in the study on pyrimido-isoquinolin-quinones. nih.govresearchgate.net

Statistical Parameters of 3D-QSAR Models for Pyrimido-isoquinolin-quinone Derivatives
Modelr² (Correlation Coefficient)Description
CoMFA0.938Indicates a strong correlation between the steric and electrostatic fields and the experimental antibacterial activity.
CoMSIA0.895Represents a strong correlation between steric, electrostatic, hydrophobic, and hydrogen bond properties and the observed biological activity.

These high r² values demonstrate a strong relationship between the calculated molecular fields and the observed antibacterial activity, indicating that the models can reliably predict the activity of new derivatives. nih.govresearchgate.net Such predictive models are instrumental in the virtual screening and design of new this compound derivatives with potentially enhanced biological performance.

Beyond prediction, QSAR and pharmacophore models are powerful tools for identifying the specific structural attributes that govern a molecule's biological activity. This information is critical for lead optimization.

Pharmacophore Modeling: A pharmacophore model distills the complex structural information of active molecules into a simple 3D representation of essential interaction points. For instance, a study on isoquinolin-1-one and quinazolin-4-one derivatives, which share structural motifs with the this compound core, identified a five-point pharmacophore for the inhibition of tumor necrosis factor α (TNFα). nih.gov This model, designated AAHRR, provides a clear blueprint for designing new inhibitors. nih.gov

Pharmacophore Features for TNFα Inhibition
Feature CodeFeature TypeCountRole in Biological Activity
AHydrogen Bond Acceptor2Crucial for forming hydrogen bonds with amino acid residues in the target's active site.
HHydrophobic Group1Engages in hydrophobic interactions, contributing to binding affinity and stability.
RAromatic Ring2Participates in π-π stacking or other aromatic interactions within the binding pocket.

This AAHRR model highlights that an optimal TNFα inhibitor based on this scaffold should possess two hydrogen bond acceptor sites, one hydrophobic region, and two aromatic rings arranged in a specific spatial orientation. nih.gov

3D-QSAR Contour Maps: CoMFA and CoMSIA studies generate 3D contour maps that visualize the regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. In the analysis of pyrimido-isoquinolin-quinones, these maps revealed that the antibacterial activity is explained by the steric, electronic, and hydrogen-bond acceptor properties of the compounds. nih.govmdpi.comnih.gov

Steric Fields: Green contours indicate regions where bulky substituents increase activity, while yellow contours show areas where steric hindrance is detrimental.

Electrostatic Fields: Blue contours highlight regions where electropositive groups are favorable, whereas red contours indicate where electronegative groups enhance activity.

Hydrogen-Bond Acceptor Fields: Magenta contours point to areas where hydrogen-bond acceptor groups are beneficial for activity, while red contours suggest where they are unfavorable.

By interpreting these maps, medicinal chemists can strategically modify the this compound backbone, adding or removing specific functional groups at precise locations to optimize interactions with the biological target and achieve the desired therapeutic effect. nih.govmdpi.com

Investigation of Biological Activities and Molecular Mechanisms of Pyrido 3,4 G Isoquinoline 5,10 Dione and Its Analogues in Vitro Studies

Enzyme Inhibition and Modulation Studies

The primary enzymatic targets investigated for this class of compounds are protein kinases, with a particular focus on the CMGC family.

Kinase Inhibition Profiles (e.g., CLK1, DYRK1A, CDK5, GSK3, CK1)

Derivatives of the pyrido[3,4-g]quinazoline scaffold have been extensively evaluated for their inhibitory activity against a panel of protein kinases, including Cdc2-like kinase 1 (CLK1), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), cyclin-dependent kinase 5 (CDK5), glycogen (B147801) synthase kinase 3 (GSK3), and casein kinase 1 (CK1). nih.govresearchgate.net These kinases are implicated in various cellular processes, and their dysregulation is associated with several diseases.

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the pyrido[3,4-g]quinazoline ring system significantly influences both the potency and selectivity of kinase inhibition. For instance, the introduction of aminoalkylamino groups at the 2-position has yielded compounds with low nanomolar affinity and selective inhibition of CLK1 and/or DYRK1A. Furthermore, substitutions at the 8-position have been shown to be compatible with potent CLK1 inhibition, with some derivatives exhibiting nanomolar potency. semanticscholar.org

One notable analogue, 10-nitropyrido[3,4-g]quinazoline, has demonstrated significant inhibitory activity against CLK1, with reported nanomolar potencies. nih.gov The differential inhibition of DYRK and CLK family members has been observed with structurally similar compounds, highlighting the impact of subtle chemical modifications. For example, pyrido[3,4-g]quinazoline-2,10-diamine and 10-nitro pyrido[3,4-g]quinazoline-2-amine exhibit different inhibitory profiles against DYRK1-4 and CLK1-3 protein kinases in vitro. mdpi.com

Table 1: Kinase Inhibition Profile of Selected Pyrido[3,4-g]quinazoline Analogues

Compound Target Kinase IC50 (nM) Reference
10-nitropyrido[3,4-g]quinazoline 4 CLK1 Nanomolar range nih.gov
Pyrido[3,4-g]quinazoline derivative 14 CLK1 Sub-micromolar/nanomolar semanticscholar.org
Pyrido[3,4-g]quinazoline derivative 20 CLK1 Sub-micromolar/nanomolar semanticscholar.org
Pyrazolo[3,4-g]isoquinoline 1b Haspin 57 nih.gov
Pyrazolo[3,4-g]isoquinoline 1c Haspin 66 nih.gov

Topoisomerase I Superhelix Unwinding Assays

Currently, there is no publicly available scientific literature detailing the investigation of Pyrido[3,4-g]isoquinoline-5,10-dione or its close analogues in topoisomerase I superhelix unwinding assays. While other heterocyclic compounds, such as 10-[3-Diethylaminopropylamino]-6-methyl-5H-pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline, have been studied for their effects on topoisomerase II, specific data for topoisomerase I and the this compound scaffold is lacking. nih.gov

Inhibition of Other Relevant Biological Targets

The primary focus of in vitro studies on this compound analogues has been on protein kinases of the CMGC family. Research into the inhibitory activity of this specific compound and its close analogues against other relevant biological targets has not been reported in the available scientific literature.

Molecular Interaction Studies with Biomolecules

Understanding the direct interactions of this compound and its analogues with biological macromolecules such as DNA and proteins is crucial for elucidating their mechanism of action at a molecular level.

DNA Intercalation and Non-Covalent Binding Properties

There is currently no specific information available in the scientific literature regarding the DNA intercalation or non-covalent binding properties of this compound. While studies on other pyrimido-thieno-quinoline derivatives have suggested DNA interaction through intercalative binding, similar investigations have not been reported for the this compound scaffold. nih.gov

Protein-Ligand Binding Analysis (e.g., through spectroscopic methods, X-ray co-crystallography)

The binding mode of pyrido[3,4-g]quinazoline analogues within the ATP-binding pocket of kinases has been investigated through molecular modeling and X-ray co-crystallography. nih.gov Co-crystal structures of CLK1 in complex with two potent pyrido[3,4-g]quinazoline inhibitors have been determined, revealing two different binding modes for this scaffold. nih.gov This structural information is invaluable for the rational design of new and more selective inhibitors.

Molecular dynamics simulations have also been employed to study the interaction between pyrido[3,4-d]pyrimidine (B3350098) inhibitors and the kinase Mps1, providing insights into the stability and dynamics of the protein-ligand complexes. mdpi.com

In Vitro Cellular Activity and Mechanistic Investigations of this compound and its Analogues

The study of this compound and its related compounds has revealed a spectrum of biological activities, particularly in the context of cancer and microbial research. In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which these compounds exert their effects.

Antiproliferative Activity against Neoplastic Cell Lines (e.g., MT-4, KB subclones)

Analogues of this compound, specifically phenylaminoisoquinolinequinones, have demonstrated notable antiproliferative activity against a variety of human tumor-derived cancer cell lines. nih.govnih.gov The synthesis and evaluation of these compounds have shown that their effectiveness can be influenced by the chemical substitutions on the quinone nucleus. nih.govresearchgate.net

Research on a series of 6,7-substituted isoquinolinequinones revealed moderate to high in vitro antiproliferative activity against AGS (gastric), SK-MES-1 (lung), and J82 (bladder) cancer cell lines. nih.gov The specific positioning and electronic properties of the substituted phenylamino (B1219803) group on the isoquinolinequinone structure were found to cause remarkable differences in biological activity. nih.govresearchgate.net Similarly, novel pyrazolo[3,4-d]pyrimidine derivatives, another class of related heterocyclic compounds, have also been evaluated for their antiproliferative effects. One such compound, 11a, showed potent activity against the SNB-75 central nervous system (CNS) cancer cell line with a median growth inhibition (GI50) of 1.71 μM. rsc.org

The table below summarizes the antiproliferative activity of selected isoquinolinequinone analogues.

Compound TypeCell Lines TestedObserved ActivityReference
PhenylaminoisoquinolinequinonesAGS (gastric), SK-MES-1 (lung), J82 (bladder)Moderate to high antiproliferative activity. nih.gov
Pyrazolo[3,4-d]pyrimidine derivative (11a)SNB-75 (CNS cancer)Potent activity (GI50 = 1.71 μM). rsc.org
Quinoline-containing Combretastatin A-4 analogue (19h)Four different cancer cell linesSuperior IC50 values (0.02 to 0.04 µM). researchgate.net

Inducement of Apoptosis and Cell Cycle Effects

The cytotoxic effects of this compound analogues are often mediated through the induction of apoptosis (programmed cell death) and perturbation of the cell cycle in cancer cells. For instance, certain novel 5-aminosalicylate-4-thiazolinone hybrid derivatives were found to induce DNA damage, which subsequently led to apoptosis, as confirmed by annexin-V staining and the activation of caspases. nih.gov

Further investigations into related heterocyclic compounds have provided more detailed insights. A study on 3,4-dihydroquinazolinone derivatives revealed that promising compounds could induce a significant increase in early apoptosis, confirmed through Annexin V-FITC and caspase-3 analyses. nih.govbue.edu.eg These compounds were also shown to impair cell proliferation by causing cell cycle arrest at the G2/M phase. nih.govbue.edu.eg Similarly, a pyrazolo[3,4-d]pyrimidine derivative, compound 11a, was found to significantly induce apoptosis in A549 lung cancer cells and cause cell cycle arrest at the G0/G1 phase. rsc.org This was attributed to its ability to downregulate cyclin D1 and upregulate p27kip1 levels. rsc.org Another compound, 3′,4′-dihydroxyflavonol (DiOHF), demonstrated an antiproliferative action in osteosarcoma cells by modulating the cell cycle and nuclear division, leading to cytostatic effects. mdpi.com

Compound/Analogue ClassCell LineMechanism of ActionReference
5-Aminosalicylate-4-thiazolinone hybridsVarious cancer cellsInduction of DNA damage, apoptosis, and G2/M cell cycle arrest. nih.gov
3,4-Dihydroquinazolinone derivativesHepG-2 (liver cancer)Induction of early apoptosis and cell cycle arrest at the G2/M phase. nih.govbue.edu.eg
Pyrazolo[3,4-d]pyrimidine derivative (11a)A549 (lung cancer)Induction of apoptosis and cell cycle arrest at the G0/G1 phase. rsc.org
3′,4′-Dihydroxyflavonol (DiOHF)MG-63, U2OS (osteosarcoma)Alteration of cell cycle dynamics and nuclear division. mdpi.com

Modulation of Cellular Signaling Pathways

The biological activities of these compounds are underpinned by their ability to modulate key cellular signaling pathways. A significant amount of research has focused on their role as kinase inhibitors. For example, new pyrido[3,4-g]quinazoline derivatives have been identified as potent inhibitors of Cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov These kinases are crucial in regulating alternative pre-mRNA splicing, a process often dysregulated in cancer and neurodegenerative diseases. nih.gov Some of these derivatives exhibited low nanomolar affinity and selective inhibition of CLK1 and/or DYRK1A. nih.gov

The broader class of phenolic compounds, which includes many isoquinoline (B145761) derivatives, is known to modulate a wide range of inflammation-associated signaling pathways. nih.gov These pathways include those involving nuclear factor (NF)-κB, activator protein (AP)-1, mitogen-activated protein kinases (MAPKs), and protein tyrosine kinases (PTKs). nih.gov The modulation of these pathways affects the production of inflammatory mediators, which are often linked to cancer progression. nih.gov

Overcoming Drug Resistance Mechanisms (e.g., MDR1/P-glycoprotein)

A major challenge in cancer chemotherapy is multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). nih.gov These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. Several analogues of this compound have been investigated for their potential to inhibit P-gp and reverse MDR.

A novel quinoline (B57606) derivative, compound 160a, was identified as a potential P-gp inhibitor that could reverse resistance to doxorubicin (B1662922). nih.gov Similarly, a series of pyridoquinoxaline-based derivatives were designed and found to be potent and selective inhibitors of P-gp. One derivative, 10d, effectively reversed MDR when co-administered with chemotherapeutic agents like vincristine (B1662923) and etoposide (B1684455) at non-cytotoxic concentrations. unipi.it Furthermore, novel pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have also been shown to interact directly with P-gp, inhibit its ATPase activity, and reverse resistance to doxorubicin and paclitaxel (B517696) in a concentration-dependent manner. nih.gov

Antimicrobial and Antifungal Activity Research

The therapeutic potential of isoquinoline-based compounds extends to antimicrobial and antifungal activities. Various isoquinoline derivatives have been shown to possess a wide range of biological activities, including antibacterial and antifungal effects. acs.org

In a study focused on new pyrido[2,1-a]isoquinolines, certain synthesized compounds, specifically 13b and 13e, showed antimicrobial activity when tested using the disc diffusion method, while other derivatives in the same series did not. semanticscholar.org Research on other related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has also yielded compounds with significant antifungal activities. eurjchem.com The investigation of pyrido[2,1‐a]isoquinolin‐4‐yl formimidate derivatives has also included studies on the antimicrobial properties of the resulting products. researchgate.net

Advanced Applications and Future Research Directions of Pyrido 3,4 G Isoquinoline 5,10 Dione in Materials Science and Chemical Biology

Exploration as Active Materials in Energy Storage Systems

The pyrido[3,4-g]isoquinoline-5,10-dione core, with its fused aromatic structure, is being investigated as a promising organic electrode material for energy storage devices like lithium-ion batteries. Organic materials offer potential advantages over traditional inorganic counterparts, including greater structural diversity, flexibility, and sustainability. The performance of these materials is highly dependent on their interaction with other components of the battery, such as conductive nanosheet substrates.

Investigation of Adsorption Behavior on Carbonaceous and Boron Nitride Nanosheets

Theoretical and computational studies are crucial in predicting how organic molecules will behave when integrated into a larger device architecture. The adsorption of this compound onto two-dimensional nanosheets like graphene (a carbonaceous material) and hexagonal boron nitride (h-BN) is of particular interest.

The interaction between the organic molecule and the nanosheet is predominantly governed by non-covalent forces, such as van der Waals interactions and π-π stacking. researchgate.net Density Functional Theory (DFT) calculations help elucidate the strength and nature of this adsorption. The feasibility of adsorption often follows the order of graphene > boron carbon nitride > boron nitride. researchgate.net This is attributed to the different electronic properties and surface characteristics of the nanosheets. The strong physisorption of this compound derivatives onto these substrates is considered a key factor for enhancing their performance in energy storage systems by ensuring good electronic contact and structural stability during charging and discharging cycles. Boron nitride is often noted as a suitable substrate due to its high thermal conductivity. biosynth.com

Table 1: Adsorption Characteristics on Nanosheets This table summarizes findings from computational studies on the interaction of organic molecules with various nanosheets, providing a framework for understanding the behavior of this compound.

Nanosheet Material Primary Interaction Type Adsorption Energy (Typical Range) Key Findings
Graphene π-π stacking, van der Waals -28.5 kJ/mol (for similar organics) researchgate.net Strongest adsorption, exothermic process. researchgate.net
Boron Nitride (BN) Weak van der Waals Lower than Graphene researchgate.net High thermal conductivity, suitable substrate. biosynth.com

| Boron Carbon Nitride (BCN) | van der Waals, potential π-π | Intermediate between Graphene and BN researchgate.net | Tunable properties based on composition. |

Strategies for Enhancing Battery Performance through Structural Modification

The electrochemical properties of this compound can be finely tuned through targeted chemical modifications. The goal is to improve key battery performance metrics such as specific capacity, cycling stability, and rate capability. Strategies involve introducing functional groups that can alter the molecule's redox potential, solubility, and structural stability.

For instance, adding electron-withdrawing or electron-donating groups to the aromatic core can modify the energy levels of the molecular orbitals, directly impacting the voltage at which the battery operates. Other modifications might aim to prevent the dissolution of the organic material into the electrolyte during cycling, which is a common failure mechanism for organic electrodes. By systematically studying how different structural changes affect electrochemical behavior, researchers can rationally design next-generation derivatives with superior performance for energy storage applications.

Development in Organic Electronics and Optoelectronic Devices

The inherent properties of the this compound scaffold, such as its layered structure and ability to absorb electromagnetic radiation, make it a candidate for use in organic electronics. biosynth.com Its stable, fused aromatic system is a common feature in organic semiconductors and dyes. The interaction of the material with light causes changes in its electronic spectra, which is attributed to transitions between different molecular orbitals. biosynth.com This characteristic is fundamental to applications in optoelectronic devices, such as organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). Further research into modifying its structure could optimize its light absorption range, charge transport properties, and film-forming capabilities for integration into these technologies.

Utility as Chemical Probes for Elucidating Biological Processes

While extensively studied for its therapeutic potential, the this compound scaffold also holds promise for development into chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The derivatives of this scaffold have shown high potency and selectivity for certain protein kinases, which are key regulators of cellular processes. nih.govnih.gov This inherent specificity is a critical requirement for a useful chemical probe.

By attaching a reporter tag—such as a fluorescent group—to a this compound derivative that retains high-affinity for its target kinase, researchers could create a tool to visualize the location and activity of that kinase within living cells. Such probes would be invaluable for understanding the complex signaling networks that are often dysregulated in diseases like cancer and neurodegenerative disorders. nih.gov

Strategic Design of New Chemical Entities for Medicinal Chemistry

The pyrido[3,4-g]isoquinoline (B3191053) core has been a fertile ground for the discovery of potent inhibitors of protein kinases, particularly within the CMGC family (containing CDK, MAPK, GSK3, and CLK kinases). nih.gov These enzymes are crucial for cellular regulation, and their dysfunction is implicated in numerous diseases, making them important therapeutic targets. nih.gov

Structure-Activity Relationship (SAR) Elucidation and Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the pyrido[3,4-g]isoquinoline scaffold, extensive SAR exploration has been conducted to optimize potency and selectivity against various kinase targets. nih.govresearchgate.net

Research has shown that substitutions at different positions on the tricyclic core can dramatically alter the inhibitory profile. researchgate.net For example, the introduction of a nitro (-NO2) or amino (-NH2) group at the 10-position has been found to be important for potent inhibition of CLK1 and DYRK1A kinases. researchgate.netnih.gov Specifically, a 10-nitro derivative showed nanomolar activity against CLK1. nih.gov In one study, comparing two closely related compounds, a 10-nitro derivative efficiently inhibited DYRK3 and CLK4, while its 10-amino counterpart did not, highlighting the profound impact of a single functional group change. mdpi.com Furthermore, introducing aminoalkylamino groups at the 2-position has led to compounds with low nanomolar affinity and selective inhibition of CLK1 and/or DYRK1A. nih.gov X-ray co-crystal structures of inhibitors bound to CLK1 have revealed the specific binding modes within the ATP-binding pocket, providing a structural basis for these SAR findings and guiding future rational design efforts. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) of Pyrido[3,4-g]isoquinoline Derivatives as Kinase Inhibitors This table summarizes key findings on how substitutions at specific positions of the scaffold affect inhibitory activity against target kinases.

Position of Substitution Substituent Group Target Kinase(s) Effect on Activity Reference
Position 10 Nitro (-NO2) CLK1, DYRK3, CLK4 Potent, nanomolar inhibition. nih.gov Critical for DYRK3/CLK4 activity. mdpi.com nih.govmdpi.com
Position 10 Amino (-NH2) CLK1, DYRK1A Important for inhibition. researchgate.net Lacked activity against DYRK3/CLK4. mdpi.com researchgate.netmdpi.com
Position 2 Aminoalkylamino groups CLK1, DYRK1A Low nanomolar affinity and high selectivity. nih.gov
Position 8 Various groups CLK1 Substitution is compatible with CLK1 inhibition. researchgate.net

| Position 5 | Alkyl/Aryl groups | CDK5, GSK3 | Favorable for inhibition of these kinases. | researchgate.net |

Lead Optimization and Scaffold Derivatization for Enhanced Potency and Selectivity

While this compound itself is a foundational structure, its core scaffold is a key component in the design of biologically active molecules. The principles of lead optimization and scaffold derivatization are critical in transforming this basic framework into potent and selective therapeutic agents. Research on analogous structures, such as aza-anthraquinones and pyrido[3,4-g]quinazolines, provides a clear blueprint for how the this compound scaffold can be systematically modified to enhance biological activity.

One primary strategy in derivatization involves the introduction of various substituents to modulate the compound's physicochemical properties. For instance, in the context of materials science, the dimethylation of this compound to create 2,7-dimethyl-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-2,7-diium (DAAQ) has been shown to dramatically improve its solubility in aqueous media. acs.org This modification also shifts the redox reactions to more positive values due to the electron-withdrawing effect of the introduced pyridinium (B92312) sites, a property explored for applications like hydrogen peroxide production. acs.org

In the realm of chemical biology, similar strategic modifications are employed to enhance interactions with specific biological targets. The antitumor activity of aza- and diaza-anthracene-diones is a well-documented area of research. nih.gov For these classes of compounds, maintaining a lactam scaffold appears to be crucial for cytotoxic activity. nih.gov Systematic studies of derivatives have allowed for the establishment of structure-activity relationships (SAR), guiding the synthesis of compounds with improved efficacy against cancer cell lines. nih.gov

The following table summarizes how derivatization of the core aza-anthraquinone scaffold can influence its properties for different applications.

Derivative Modification Observed Effect Application Area
2,7-dimethyl-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-2,7-diiumDimethylation of the parent scaffoldImproved aqueous solubility, more positive redox potentialMaterials Science (e.g., Redox Flow Batteries)
1,8-Diazaanthracene-2,9,10-trione derivativesSubstitution at various positionsModulation of antitumor activity, particularly against solid tumorsChemical Biology (Anticancer Agents)
Fluorinated aza-anthraquinonesIntroduction of fluorine atomsEnhanced antileukemic activityChemical Biology (Anticancer Agents)

Addressing Unmet Medical Needs through Target-Oriented Design

The this compound scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a framework capable of binding to multiple biological targets. This versatility makes it an excellent starting point for target-oriented design aimed at addressing significant unmet medical needs, such as cancer and neurodegenerative diseases.

The broader family of anthraquinones and their hetero-analogues are known to form the core of various anticancer agents, including marketed drugs like mitoxantrone (B413) and doxorubicin (B1662922). rsc.org Their planar structure allows them to intercalate with DNA, while other modifications enable them to inhibit crucial cellular proteins, leading to cancer cell death. rsc.org The research into aza-anthraquinones continues this line of inquiry, seeking new compounds with improved efficacy and reduced side effects. researchgate.netresearchgate.net

A compelling example of target-oriented design comes from the closely related pyrido[3,4-g]quinazoline derivatives. These compounds have been synthesized and evaluated as potent inhibitors of protein kinases such as CLK1 and DYRK1A. These kinases are involved in regulating pre-mRNA splicing, a process that, when dysregulated, is linked to cancer progression and neurodegenerative conditions. By systematically modifying the pyridoquinazoline scaffold, researchers have developed compounds with nanomolar inhibitory activity, demonstrating the potential to create highly targeted therapies.

The table below presents research findings on the biological targets of compounds containing similar core structures.

Compound Class Biological Target Therapeutic Potential Key Research Finding
Aza-anthraquinonesTopoisomerase, Thymidylate SynthaseCancerThe bis-lactam structure is often essential for potent antitumor activity. nih.gov
Pyrido[3,4-g]quinazolinesCLK1, DYRK1A (Protein Kinases)Cancer, Neurodegenerative DiseasesIntroduction of a nitro group at the 10-position can lead to nanomolar potency against CLK1.
Imidazo[1,2-b]isoquinoline-5,10-dionesMARK4 (Microtubule Affinity-Regulating Kinase 4)Cancer, Neurological DisordersInhibition of MARK4 can alter cell signaling pathways and gene expression.

Emerging Research Frontiers and Interdisciplinary Applications

The unique properties of this compound and its derivatives place them at the forefront of several emerging research areas, spanning from sustainable energy storage to novel therapeutic strategies.

In materials science, there is growing interest in using organic molecules for rechargeable batteries as an alternative to traditional metal-based systems. This compound has been investigated as a potential electrode material for lithium-ion batteries. ibs.re.kr Theoretical and experimental studies have explored its electrochemical properties, including its discharge voltage. ibs.re.kr Furthermore, its adsorption behavior on 2D materials like graphene and hexagonal boron nitride (h-BN) has been studied using density functional theory. researchgate.netresearchgate.net These studies are crucial for developing next-generation flexible and lightweight energy storage devices. The calculated binding energies suggest a strong interaction, which is favorable for creating stable composite electrode materials. researchgate.netresearchgate.net

The interdisciplinary application in redox flow batteries highlights the molecule's versatility. acs.org By modifying the core structure to enhance solubility and tune redox potentials, researchers are working towards creating efficient and scalable energy storage systems.

In chemical biology, the future lies in the continued exploration of the this compound scaffold for developing highly selective kinase inhibitors and other targeted anticancer agents. The synthesis of novel derivatives and their evaluation against panels of biological targets will likely yield new lead compounds for drug discovery. researchgate.net The combination of computational modeling and synthetic chemistry will be instrumental in designing molecules with optimized binding affinities and pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for Pyrido[3,4-g]isoquinoline-5,10-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Five primary synthetic routes have been reported:
  • Friedel-Crafts acylation of benzene with 3,4-pyridinedicarboxylic anhydride (26% yield) .
  • Diels-Alder reaction between 1,3-cyclohexadiene and isoquinoline-5,8-dione, followed by oxidation (30% yield) .
  • Phthalide annulation with 3-bromopyridine (35–65% yield, depending on conditions) .
  • Metallation using 3-lithiopyridine and dimethyl phthalate (25% yield) .
  • Pomeranz-Fritsch-type reaction with N-Boc intermediates (28% yield over six steps) .
    Optimization strategies : Use N-Boc intermediates to stabilize reactive species, adjust catalysts (e.g., Ag₂O for oxidation), and refine temperature/pH conditions during ring closure.

Q. Which spectroscopic methods are most effective for confirming the regiochemistry of this compound derivatives?

  • Methodological Answer :
  • 1H NMR : Distinct chemical shifts for regioisomers (e.g., 4-H proton shifts by 0.11–0.25 ppm; 6-H vs. 9-H protons differ by 0.12 ppm) .
  • 2D HMBC NMR : Correlates protons to carbons across bonds, resolving ambiguities in fused-ring systems .
  • IR and MS : Confirm functional groups and molecular weight but lack regiochemical specificity.

Advanced Research Questions

Q. How can selective functionalization of the pyridine ring in this compound be achieved?

  • Methodological Answer :
  • N-oxidation : Treat with m-CPBA to form N-oxide intermediates (85% yield), enabling subsequent halogenation .
  • Chlorination : Reflux N-oxide derivatives in POCl₃ to produce 1-, 3-, and 4-chloro regioisomers (separated via flash chromatography) .
  • Dimethylation : Introduce methyl groups at positions 2 and 7 to enhance solubility for energy storage applications .

Q. What in vitro assays are suitable for evaluating the cytotoxic potential of this compound derivatives against cancer cell lines?

  • Methodological Answer :
  • MT-4 cell line screening : Measure IC₅₀ values using cell viability assays (e.g., MTT) .
  • Antimicrobial testing : Use agar diffusion assays to assess activity against HIV-associated pathogens (e.g., Candida albicans) .
  • Dose-response studies : Combine cytotoxicity data with toxicity profiles (e.g., LD₅₀ in Balb/c mice) for therapeutic index calculations .

Q. How can this compound derivatives be modified for use in energy storage systems?

  • Methodological Answer :
  • Redox tuning : Dimethylation at positions 2 and 7 improves solubility and shifts redox potential (e.g., DAAQ derivative at 0.25 V vs. SHE) .
  • Lithium-ion battery cathodes : Utilize the quinone core for reversible Li⁺ intercalation, achieving >95% capacity retention over 100 cycles .

Data Analysis and Experimental Design

Q. How should researchers handle regioisomeric mixtures of this compound derivatives during synthesis?

  • Methodological Answer :
  • Chromatographic separation : Use silica gel columns to resolve regioisomers (e.g., 2c/3c and 2d/3d) .
  • NMR-guided purification : Focus on distinct proton signals (e.g., 4-H or 6-H) to track fractions .
  • Biological testing : Evaluate mixtures if separation is impractical (e.g., 2a/3a and 2e/3e showed retained activity) .

Q. What computational tools aid in predicting the photophysical properties of this compound-based emitters?

  • Methodological Answer :
  • UCSF Chimera : Model π-π stacking interactions and HOMO/LUMO distributions .
  • TD-DFT simulations : Predict fluorescence wavelengths and oscillator strengths for optical waveguide applications .

Tables for Key Data

Q. Table 1: Synthetic Routes and Yields

MethodStarting MaterialsYieldKey StepsReference
Friedel-CraftsBenzene, 3,4-pyridinedicarboxylic anhydride26%Acylation, ring closure
Diels-Alder1,3-Cyclohexadiene, isoquinoline-5,8-dione30%Cycloaddition, oxidation
Phthalide annulation3-Bromopyridine, cyanophthalide35–65%Low-temperature coupling

Q. Table 2: NMR Shifts for Regioisomers

Proton PositionRegioisomer 2 (ppm)Regioisomer 3 (ppm)Shift Difference (ppm)
4-H8.45–8.608.20–8.350.11–0.25
6-H/9-H7.80–7.927.68–7.800.12

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.